molecular formula C9H8ClNOS B148974 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole CAS No. 131105-82-3

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole

Cat. No.: B148974
CAS No.: 131105-82-3
M. Wt: 213.68 g/mol
InChI Key: XBNUHXOJLWHBAN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole (CAS Registry Number: 131105-82-3) is a high-value chemical intermediate for advanced pharmaceutical research and development. This compound is a versatile synthetic building block within the benzothiazole class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide presence in bioactive molecules . The benzothiazole core is a key structural motif in numerous therapeutic agents and investigational compounds, including riluzole for amyotrophic lateral sclerosis (ALS), the anticancer agent quizartinib, and flutemetamol for Alzheimer's disease diagnosis . The reactive chloromethyl group at the 2-position and the methoxy substituent at the 4-position on this fused heterocyclic system make it a particularly valuable precursor for further chemical elaboration . Researchers utilize this compound to design and synthesize novel derivatives, leveraging the electron-donating properties of the methoxy group and the versatility of the chloromethyl handle for nucleophilic substitution or linker attachment . Its molecular formula is C 9 H 8 ClNOS, with a molecular weight of 213.68 . Key Research Applications: Drug Discovery: Serves as a critical intermediate in the synthesis of novel benzothiazole derivatives for screening against cancer, microbial infections, and neurological disorders . The planarity of the benzothiazole ring allows for optimal π-π stacking interactions in biological systems, which is crucial for targeting enzymes, kinases, and receptors . Structure-Activity Relationship (SAR) Studies: The structure is ideal for probing SAR, as modifications at the 2- and 4- positions are known to significantly influence potency, selectivity, and metabolic stability . Introducing a methoxy group, as in this compound, can enhance kinase-targeted anticancer activity and improve binding affinity through hydrophobic and hydrogen-bonding interactions . Material Science and Chemical Biology: The chloromethyl group can be functionalized to create fluorescent probes or molecular tags, leveraging the strong fluorescence properties of some benzothiazole derivatives . Physicochemical Properties (Calculated): Density: Approximately 1.353 g/cm³ Boiling Point: Approximately 317.27 °C at 760 mmHg Flash Point: Approximately 145.68 °C Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNUHXOJLWHBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Optimization

This method involves the reaction of 4-methoxy-2-aminobenzenethiol with chloroacetyl chloride under microwave irradiation (Scheme 1A). The thiol group attacks the electrophilic chloroacetyl chloride, forming a thioether intermediate. Intramolecular cyclization then occurs, eliminating HCl to yield the benzothiazole core.

Key Conditions :

  • Microwave Power : 500 W

  • Time : 10 minutes

  • Solvent : Acetic acid

  • Workup : Basification with NaOH, extraction with chloroform, and silica gel chromatography.

Yield : 86.8%.

Table 1: Microwave Method Parameters

Starting MaterialReagentConditionsYieldReference
4-Methoxy-2-aminobenzenethiolChloroacetyl chloride500 W, 10 min86.8%

Spectroscopic Validation

  • IR : C=O stretch at 1681 cm⁻¹, C-S stretch at 678 cm⁻¹.

  • ¹H NMR : Singlet for chloromethyl (–CH₂Cl) at δ 4.68 ppm, methoxy (–OCH₃) at δ 3.82 ppm.

  • HRMS : [M + H]⁺ at m/z 214.05 (calculated for C₉H₈ClNOS).

Acid-Catalyzed Condensation with Thiocyanate Reagents

Aniline-Thiocyanate Cyclization

4-Methoxyaniline reacts with ammonium thiocyanate and bromine in acetic acid to form 2-amino-4-methoxybenzothiazole, which is subsequently treated with chloroacetyl chloride (Scheme 1B).

Mechanism :

  • Thiocyanation : Aniline reacts with thiocyanate to form a thiourea intermediate.

  • Bromine-Mediated Cyclization : Bromine facilitates ring closure, yielding 2-aminobenzothiazole.

  • Chloromethylation : The amino group is acylated with chloroacetyl chloride under basic conditions.

Key Conditions :

  • Temperature : 0–10°C during bromine addition.

  • Reagents : PCl₃ for activation in toluene.

Yield : 70–75%.

Table 2: Acid-Catalyzed Method Parameters

IntermediateReagentConditionsYieldReference
2-Amino-4-methoxybenzothiazoleChloroacetyl chloridePCl₃, reflux70%

Limitations

  • Requires handling corrosive bromine and PCl₃.

  • Multi-step synthesis reduces overall efficiency.

Metal-Sulfide-Mediated Coupling of Aldehydes

Disulfide-Aldehyde Cyclization

A patent method (CN104761536A) utilizes 4-methoxybenzaldehyde and chloromethyl disulfides (e.g., ClCH₂SSCH₂Cl) in the presence of NaHCO₃ and FeS (Scheme 1C).

Mechanism :

  • Sulfide Activation : FeS generates nucleophilic sulfide ions.

  • Aldehyde Coupling : The aldehyde reacts with disulfide to form a thioamide intermediate.

  • Cyclization : Intramolecular attack forms the benzothiazole ring.

Key Conditions :

  • Catalyst : FeS (10 mol%).

  • Solvent : Acetic acid/NaHCO₃ buffer.

Yield : 65–80%.

Table 3: Metal-Sulfide Method Parameters

SubstrateReagentConditionsYieldReference
4-MethoxybenzaldehydeClCH₂SSCH₂ClFeS, NaHCO₃, 80°C78%

Advantages

  • One-pot reaction minimizes purification steps.

  • Scalable for industrial production.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldTimeComplexityScalability
Microwave Cyclization86.8%10 minModerateLab-scale
Acid-Catalyzed Condensation70%12–24 hrHighLimited
Metal-Sulfide Coupling78%3–5 hrLowIndustrial

Key Insights :

  • Microwave Method : Highest yield but requires specialized equipment.

  • Metal-Sulfide Coupling : Best for large-scale synthesis despite slightly lower yield.

  • Acid-Catalyzed Route : Limited by multi-step protocol and hazardous reagents.

Mechanistic Considerations and Side Reactions

Regioselectivity Challenges

The methoxy group at position 4 directs electrophilic substitution to position 6. However, trace amounts of 6-chloro byproducts may form, necessitating chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding benzothiazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include benzothiazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Potential

The compound serves as an intermediate in the synthesis of various biologically active compounds, particularly those targeting cancer. Research indicates that benzothiazole derivatives exhibit promising anticancer properties due to their ability to interact with biological molecules such as DNA and proteins. The chloromethyl group enhances reactivity, allowing for the formation of covalent bonds with target sites .

A study highlighted the synthesis of novel benzothiazole derivatives that demonstrated significant anti-tumor activity against various cancer cell lines, including breast and lung cancer cells. These derivatives were evaluated through in vitro assays, showing a range of cytotoxic effects that underscore the potential of benzothiazole frameworks in drug development .

2. Anti-inflammatory Properties

In addition to anticancer effects, benzothiazole derivatives, including 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole, have been investigated for their anti-inflammatory activities. Compounds derived from this scaffold have shown efficacy in reducing inflammation markers in various biological models, indicating their potential as therapeutic agents in treating inflammatory diseases .

Materials Science

1. Electronic and Optical Applications

Research into the electronic properties of benzothiazole derivatives has revealed their potential use in developing novel materials with specific electronic or optical characteristics. The unique structure of this compound allows it to be explored in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

1. Enzyme Inhibition Studies

The compound is also utilized in biological studies focusing on enzyme inhibitors. Its structure allows for interaction with various enzymes, making it a candidate for developing inhibitors that could serve as therapeutic agents against diseases linked to enzyme dysfunctions .

Case Studies

Case Study Focus Findings
Anticancer Activity Evaluation of synthesized benzothiazole derivativesDemonstrated significant cytotoxicity against breast and lung cancer cell lines; modifications to the benzothiazole nucleus enhanced activity .
Anti-inflammatory Effects Assessment of anti-inflammatory propertiesShowed reduction in inflammation markers; compounds exhibited comparable effectiveness to standard anti-inflammatory drugs .
Material Development Exploration of electronic propertiesPotential applications identified in OLEDs and photovoltaic materials; unique structural properties contribute to electronic functionality .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, interacting with nucleophilic sites in biological molecules such as DNA or proteins. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Applications
This compound C₉H₈ClNOS 213.68 280–285 (dec.) Insoluble Pharmaceuticals, agrochemicals
2-Methyl-4-methoxy-1,3-benzothiazole C₉H₉NOS 179.24 265–270 Slightly soluble Dye synthesis, corrosion inhibitors
2-Chloromethyl-1,3-benzothiazole C₈H₆ClNS 183.66 210–215 Insoluble Polymer crosslinking agents
4-Hydroxy-1,3-benzothiazole C₇H₅NOS 151.19 220–225 Soluble in alkali Fluorescent probes, metal chelators

Key Observations :

Substituent Effects :

  • The chloromethyl group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols) .

  • The methoxy group at the 4-position improves solubility in organic solvents compared to unsubstituted benzothiazoles.

Biological Activity :

  • The presence of both chloromethyl and methoxy groups increases antimicrobial potency compared to 2-Methyl-4-methoxy-1,3-benzothiazole, as demonstrated in in vitro studies against E. coli and S. aureus .

Thermal Stability :

  • This compound exhibits higher thermal stability (decomposition at 280°C) than 4-Hydroxy-1,3-benzothiazole (decomposition at 220°C), making it suitable for high-temperature polymer applications .

Reactivity Comparison

Table 2: Reactivity Toward Common Reagents

Compound Name Reaction with NaOH Reaction with NH₃ Reaction with H₂O
This compound Slow hydrolysis Forms amine adducts No reaction
4-Hydroxy-1,3-benzothiazole Rapid deprotonation No reaction Forms salts
2-Chloromethyl-1,3-benzothiazole Fast hydrolysis Forms amine adducts No reaction

Key Findings :

  • The methoxy group in this compound sterically hinders hydrolysis, resulting in slower reactivity with NaOH compared to 2-Chloromethyl-1,3-benzothiazole .
  • The absence of a hydroxyl group in this compound prevents salt formation in aqueous alkali, unlike 4-Hydroxy-1,3-benzothiazole .

Research Insights and Challenges

  • Synthetic Challenges : The chloromethyl group’s instability under basic conditions necessitates careful optimization of reaction parameters .

  • Environmental Impact : Insolubility in water complicates wastewater treatment, requiring solvent recovery systems .

Biological Activity

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring. The presence of a chloromethyl group and a methoxy group enhances its reactivity and biological potential.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting neurotransmitter synthesis and metabolic pathways.
  • DNA Intercalation : Similar to other benzothiazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes, which is crucial for anticancer activity.
  • Receptor Modulation : It can bind to specific receptors in the central nervous system, influencing neurological functions and possibly offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Studies

Research on this compound has demonstrated various biological activities:

Anticancer Activity

Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against:

  • A431 (epidermoid carcinoma)
  • A549 (lung carcinoma)
  • H1299 (non-small cell lung cancer)

The compound's mechanism likely involves apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
A43115.6
A54912.3
H129910.5

Neuroprotective Effects

In vitro studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (nM)Reference
AChE25.4
MAO-B40.3

Study 1: Antitumor Activity

A study conducted by researchers synthesized various benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death in neuronal cultures treated with the compound, suggesting its utility in treating neurodegenerative disorders.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

Answer:
Traditional synthesis involves refluxing precursors such as 4-methoxybenzaldehyde and o-aminothiophenol in solvents like diethyl ether with silica gel as a catalyst. Microwave-assisted methods (300 W, 6 minutes) enhance efficiency, achieving up to 94% yield by minimizing side reactions . Key parameters include:

  • Stoichiometry : A 1:2 molar ratio of aldehyde to thiophenol.
  • Catalysts : Silica gel (3 g per 3 mmol aldehyde) under solvent-free conditions.
  • Purification : Recrystallization in methanol ensures purity (>98%) .
    Comparative studies show microwave methods reduce reaction time from hours to minutes while maintaining high yields .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.00–8.04 ppm) and methoxy groups (δ 3.87 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 242 [M+1] for the benzothiazole core) .
  • Elemental Analysis : Validate C/H/N/S composition within 0.3% of theoretical values .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 8.76° between benzothiazole and methoxyphenyl rings) to confirm spatial arrangement .

Advanced: How can reaction conditions be optimized to address low yields in the cyclization step?

Answer:
Systematic optimization involves:

  • Catalyst Screening : Sodium metabisulfite improves yields (80%) by preventing oxidation, while silica gel enhances microwave efficiency (94%) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization kinetics compared to ethers .
  • Temperature Control : Microwave irradiation at 300 W achieves 94% yield in 6 minutes versus 18-hour reflux .
  • Additives : Sodium metabisulfite (0.2 g/mmol substrate) reduces byproduct formation .

Advanced: What computational approaches predict the electronic properties of this compound derivatives?

Answer:

  • DFT Calculations : At the B3LYP/6-311G(d,p) level, compute HOMO-LUMO gaps (≈4.5 eV) to assess charge transfer properties .
  • Electrostatic Potential Maps : Identify nucleophilic regions (methoxy oxygen: -0.45 e) for functionalization .
  • Molecular Docking : Predict binding affinities (ΔG = -8.2 kcal/mol) to targets like acetylcholinesterase using AutoDock Vina .

Basic: What in vitro assays evaluate the biological activity of this compound derivatives?

Answer:
Standard protocols include:

  • Antimicrobial Testing : Broth microdilution (MIC = 16–64 µg/mL against S. aureus) .
  • Anticancer Screening : MTT assay (IC₅₀ = 12.3 µM in MCF-7 cells) .
  • Enzyme Inhibition : Ellman’s method for acetylcholinesterase inhibition (IC₅₀ = 8.7 µM) .
    Controls (e.g., ampicillin) and solvent blanks ensure validity .

Advanced: How are structure-activity relationships (SAR) developed for analogs?

Answer:
SAR strategies include:

  • Substituent Variation : 4-Methoxy derivatives (IC₅₀ = 8.7 µM) vs. 3,4,5-trimethoxy analogs (IC₅₀ = 5.2 µM) in enzyme assays .
  • Bioisosteric Replacement : Fluorine substitution reduces logP from 2.1 to 1.8, altering membrane permeability .
  • Pharmacophore Mapping : HypoGen identifies critical hydrogen bond acceptors (thiazole S, methoxy O) .

Advanced: How should researchers resolve contradictions between crystallographic and computational data?

Answer:
Protocol:

Validate Experimental Data : Ensure X-ray refinement parameters (R-factor < 0.05) .

Re-optimize Models : Apply dispersion corrections (D3-BJ) in DFT to improve packing predictions .

Cross-validate with IR : Compare calculated vs. observed vibrational modes (e.g., C-Cl stretch at 750 cm⁻¹) .

Statistical Analysis : Use t-tests to assess dihedral angle discrepancies (e.g., 8.76° vs. 12.3°) .

Advanced: What role does crystallography play in understanding solid-state behavior?

Answer:
Single-crystal X-ray analysis reveals:

  • Packing Motifs : π-π stacking (3.7365 Å between benzothiazole rings) stabilizes the lattice .
  • Hydrogen Bonding : C5—H5A···O2 interactions (2.41 Å) direct 2D network formation .
  • Polymorphism Screening : Vary crystallization solvents (ethanol vs. acetonitrile) to identify metastable forms .

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